

Comprehensive Physicochemical Profiling and Analytical Workflows for α -Casein (90-96)

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Compound of Interest

Compound Name: *alpha-Casein (90-96)*

CAS No.: 83471-49-2

Cat. No.: B1343140

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Executive Summary & Biological Significance

Derived from the enzymatic hydrolysis of bovine casein, α -Casein (90-96) is a bioactive heptapeptide classified as an α -casein exorphin. It exhibits potent opioid-like activity, serving as a critical neuromodulator in physiological systems (). Beyond its receptor-mediated analgesic effects, the peptide's unique structural conformation allows it to act as a highly specific chelating agent. It coordinates with transition metals such as Cu^{2+} , a mechanism that has profound implications for its bioavailability, proteolytic resistance, and application in therapeutic drug development ().

This whitepaper provides a rigorous technical breakdown of the peptide's theoretical molecular weight, structural mechanisms, and the self-validating analytical protocols required for its characterization.

Sequence Analysis and Theoretical Molecular Weight

Accurate determination of the theoretical molecular weight is the foundational step for any downstream mass spectrometry (MS) validation, stoichiometric binding assay, or pharmacokinetic tracking.

- Amino Acid Sequence: Arg-Tyr-Leu-Gly-Tyr-Leu-Glu (RYLGYLE)
- Chemical Formula: $C_{43}H_{64}N_{10}O_{12}$
- CAS Registry Number: 83471-49-2 ()

Causality in Structural Properties: The presence of Arginine (Arg) at the N-terminus imparts a strong basic character to the peptide, making it highly amenable to positive-ion mode electrospray ionization (ESI+). The Tyrosine (Tyr) residues are dual-purpose: their aromatic rings are critical for opioid receptor recognition, while their phenolate side-chains actively participate in metal ion coordination.

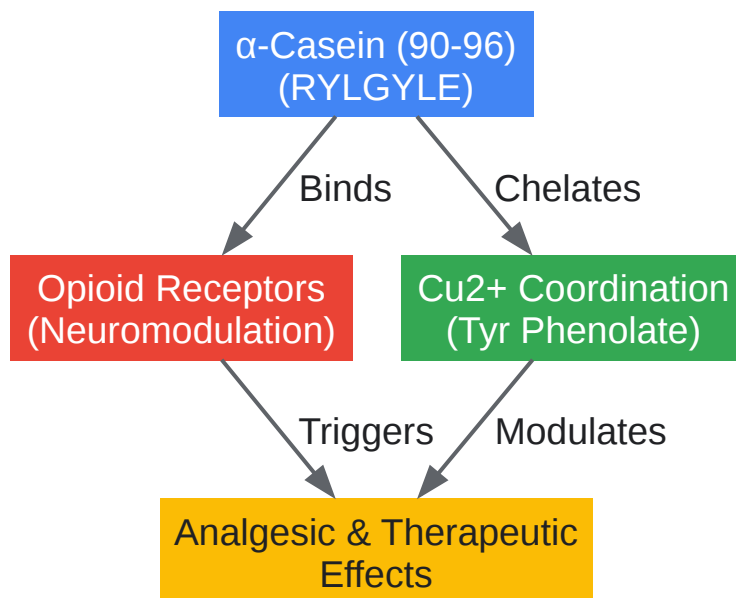
Table 1: Amino Acid Composition and Mass Contribution

Amino Acid / Component	Quantity	Monoisotopic Mass Contribution (Da)
Arginine (R)	1	156.10
Tyrosine (Y)	2	326.12 (163.06 × 2)
Leucine (L)	2	226.16 (113.08 × 2)
Glycine (G)	1	57.02
Glutamic Acid (E)	1	129.04
H ₂ O (Termini)	1	18.01
Total Monoisotopic Mass	7	912.47 Da

Note: The theoretical average molecular weight is calculated at 913.04 g/mol based on natural isotopic abundance ().

Mechanistic Pathways: Opioid Modulation and Metal Coordination

The dual functionality of α -Casein (90-96) is rooted directly in its primary sequence. The N-terminal domain mimics endogenous opioid peptides, allowing it to bind competitively to opioid receptors. Concurrently, spectroscopic data reveal that the phenolate side-chain of the Tyr residue within the Gly-Tyr-Leu motif actively coordinates Cu^{2+} at a neutral pH (). This metalloprotein complexation alters the three-dimensional folding of the peptide, potentially protecting it from rapid enzymatic degradation in vivo.



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Fig 1: Dual signaling and metal coordination pathway of α -Casein (90-96).

Experimental Methodologies

Protocol 1: LC-MS/MS Validation of α -Casein (90-96)

Causality & Rationale: To confirm the synthesis purity and structural integrity of the peptide, Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS) is employed. Formic Acid (FA) is utilized over Trifluoroacetic Acid (TFA) in the mobile phase to prevent ion suppression in the MS detector, while still providing enough protons to neutralize the acidic Glutamic acid and ionize the basic Arginine.

Step-by-Step Workflow:

- Sample Preparation: Reconstitute the lyophilized α -Casein (90-96) standard in LC-MS grade water with 0.1% FA to a final concentration of 10 $\mu\text{g/mL}$.
 - Self-Validation Step: Always prepare and inject a matrix blank (0.1% FA in water) prior to the sample to establish a baseline and rule out system carryover.
- Chromatographic Separation: Inject 5 μL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 μm). Run a linear gradient from 5% to 60% Acetonitrile (containing 0.1% FA) over 15 minutes at a flow rate of 0.3 mL/min.
- Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. The highly basic guanidino group of Arginine ensures robust protonation.
- Tandem Mass Spectrometry (MS/MS): Isolate the dominant $[M+H]^+$ precursor ion (m/z 913.48) and apply Collision-Induced Dissociation (CID) at a normalized collision energy of 25-30 eV.
- Data Analysis: Map the resulting b- and y-ion series to the RYLGYLE sequence.
 - Self-Validation Step: Accept the run only if sequence coverage exceeds 80% with a precursor mass error of < 5 ppm.



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Fig 2: Self-validating LC-MS/MS analytical workflow for peptide characterization.

Protocol 2: Spectroscopic Analysis of Cu^{2+} Coordination

Causality & Rationale: To definitively map the metal-binding capacity of the peptide, Electron Paramagnetic Resonance (EPR) and Circular Dichroism (CD) spectroscopy are utilized. These techniques are highly sensitive to the chiral environment and the electronic state of the metal center, allowing researchers to pinpoint exactly which amino acid residues act as electron donors.

Step-by-Step Workflow:

- Solution Preparation: Prepare a 1 mM solution of α -Casein (90-96) in a 50 mM HEPES buffer adjusted to pH 7.4.
- Titration: Gradually titrate CuCl_2 into the peptide solution to achieve Cu^{2+} :peptide molar ratios ranging from 0.2:1 to 1.2:1.
- CD Spectroscopy: Scan the far-UV (190-250 nm) and near-UV/visible (250-700 nm) regions.
 - Causality: The emergence of a d-d transition band near 600 nm and charge-transfer bands around 320 nm confirms the direct involvement of the Tyrosine phenolate oxygen and backbone amides in the coordination sphere.
- EPR Analysis: Freeze the samples at 77 K and record the X-band EPR spectra.
 - Self-Validation Step: Extract the g-tensors and A-tensors from the spectra. Compare these values against theoretical models to mathematically prove the coordination geometry (e.g., square planar) and confirm the specific nitrogen/oxygen donor set.

Data Presentation: Expected Mass Spectrometry Adducts

To aid analytical chemists during routine screening and pharmacokinetic profiling, the following theoretical mass-to-charge (m/z) values must be monitored.

Table 2: Expected ESI+ Mass-to-Charge (m/z) Ratios for α -Casein (90-96)

Adduct Type	Chemical Formula	Theoretical m/z	Relative Abundance Expectation
[M+H] ⁺	[C ₄₃ H ₆₄ N ₁₀ O ₁₂ + H] ⁺	913.48	High (Base Peak)
[M+2H] ²⁺	[C ₄₃ H ₆₄ N ₁₀ O ₁₂ + 2H] ²⁺	457.24	Medium (Due to Arg & N-terminus)
[M+Na] ⁺	[C ₄₃ H ₆₄ N ₁₀ O ₁₂ + Na] ⁺	935.46	Low to Medium
[M+K] ⁺	[C ₄₃ H ₆₄ N ₁₀ O ₁₂ + K] ⁺	951.43	Low

Conclusion

The heptapeptide α -Casein (90-96) represents a fascinating intersection of nutritional biochemistry and pharmacology. By rigorously validating its theoretical molecular weight (913.04 g/mol) through high-resolution mass spectrometry and understanding its dual capacity for opioid receptor modulation and transition metal coordination, researchers can better engineer peptide-based therapeutics. Utilizing self-validating protocols ensures that structural integrity is maintained from the benchtop synthesis to in vivo application.

References

- PubChem. Arg-Tyr-Leu-Gly-Tyr-Leu-Glu | C₄₃H₆₄N₁₀O₁₂ | CID 9897674. National Center for Biotechnology Information. Available at:[\[Link\]](#)^[1]
- PubMed (Journal of Inorganic Biochemistry). Binding ability of Cu²⁺ ions by opiate-like fragments of bovine casein. Chruścińska E, et al. (1997). Available at:[\[Link\]](#)^[2]

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Sources

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- [2. Binding ability of Cu²⁺ ions by opiate-like fragments of bovine casein - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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